molecular formula C16H13BrClF3N2O3S B3604227 2-[(4-bromophenyl)sulfonyl-methylamino]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

2-[(4-bromophenyl)sulfonyl-methylamino]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3604227
M. Wt: 485.7 g/mol
InChI Key: ZBJFWMSJYJZSOY-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfonyl-methylamino]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, a bromophenyl group, a chloro-phenyl group, and a trifluoromethyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:

    Formation of the sulfonyl-methylamino intermediate: This step involves the reaction of 4-bromophenyl sulfonyl chloride with methylamine under controlled conditions.

    Coupling with the chloro-phenyl acetamide: The intermediate is then reacted with 4-chloro-2-(trifluoromethyl)phenyl acetamide in the presence of a suitable catalyst to form the final compound.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.

Chemical Reactions Analysis

2-[(4-bromophenyl)sulfonyl-methylamino]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-bromophenyl)sulfonyl-methylamino]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structural features.

    Industry: It can be used in the development of new materials with desired chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and trifluoromethyl groups may play a role in binding to active sites, while the bromophenyl and chlorophenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 2-[(4-bromophenyl)sulfonyl-methylamino]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide include:

    2-[(4-bromophenyl)sulfonyl-methylamino]-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide: This compound has a fluorine atom instead of chlorine, which may affect its reactivity and binding properties.

    2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide: This compound has a chlorine atom instead of bromine, which may influence its chemical behavior.

    2-[(4-bromophenyl)sulfonyl-methylamino]-N-[4-chloro-2-(difluoromethyl)phenyl]acetamide: This compound has a difluoromethyl group instead of trifluoromethyl, which may alter its physical and chemical properties.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClF3N2O3S/c1-23(27(25,26)12-5-2-10(17)3-6-12)9-15(24)22-14-7-4-11(18)8-13(14)16(19,20)21/h2-8H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJFWMSJYJZSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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